N-CHLOROMETHYL PIPERIDINE

Beschreibung

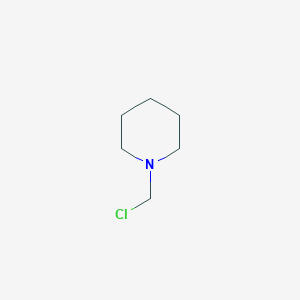

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(chloromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c7-6-8-4-2-1-3-5-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYKSYJVWNUSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474979 | |

| Record name | N-chloromethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16158-88-6 | |

| Record name | N-chloromethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

stability and storage of N-chloromethyl piperidine

An In-depth Technical Guide to the Stability and Storage of N-chloromethyl piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a reactive chemical intermediate of significant interest in organic synthesis and pharmaceutical development. Its utility lies in its ability to act as a piperidinomethylating agent, introducing the piperidinomethyl moiety onto various nucleophilic substrates. This functionality is crucial in the synthesis of a range of biologically active molecules. However, the inherent reactivity of the N-chloromethyl group also renders the compound susceptible to degradation, posing challenges for its long-term storage and consistent use in sensitive applications. This guide provides a comprehensive overview of the chemical stability of this compound, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling to ensure its integrity and performance in research and development settings.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClN | [1] |

| Molecular Weight | 133.62 g/mol | [1] |

| Boiling Point | 156.2 ± 23.0 °C (Predicted) | [2] |

| Density | 1.028 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 7.01 ± 0.10 (Predicted) | [2] |

| CAS Number | 16158-88-6 | [2] |

Core Stability Profile and Inherent Reactivity

This compound is a haloalkylamine, a class of compounds known for their reactivity.[3] The stability of this compound is largely dictated by the nature of the nitrogen-chloromethyl bond. A key feature influencing its reactivity is the "anomeric effect," which results in a degree of "hidden ionicity."[4] This effect describes the stabilization of the molecule through the interaction of the nitrogen lone pair with the antibonding orbital of the C-Cl bond, giving the N-C bond some double bond character and making the chlorine more susceptible to nucleophilic displacement.

While generally stable under anhydrous and neutral conditions at room temperature, its reactivity makes it prone to degradation under specific environmental conditions.[5] The primary factors that compromise its stability are exposure to moisture, elevated temperatures, and incompatible chemical agents.

Visualizing the Structure of this compound

Caption: Chemical structure of this compound.

Key Factors Influencing Stability and Degradation

Moisture and Hydrolysis

The most significant factor affecting the stability of this compound is moisture. The compound is hygroscopic and will readily react with water.[6] This hydrolysis reaction proceeds via nucleophilic substitution, where water attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

The primary degradation products are N-hydroxymethyl piperidine and hydrochloric acid. The generation of HCl can further catalyze the degradation of the remaining this compound and can also be corrosive to storage containers and equipment.

Thermal Decomposition

Incompatible Materials

This compound should be stored away from incompatible substances, particularly strong oxidizing agents.[5][6] Reaction with oxidizers can be exothermic and may lead to a rapid and hazardous decomposition of the material.

Recommended Storage and Handling Protocols

To maintain the purity and stability of this compound, strict adherence to proper storage and handling procedures is imperative.

Optimal Storage Conditions

-

Container: Store in a tightly closed container, preferably made of amber glass to protect from light.[8] The container must have a secure seal to prevent the ingress of moisture and air.

-

Atmosphere: For long-term storage or for high-purity applications, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[5] This displaces moisture and oxygen, minimizing degradation.

-

Temperature: The compound should be stored in a cool, dry, and well-ventilated area.[6][9][10] For extended storage, refrigeration at temperatures such as -20°C is advisable, as suggested for similar reactive alkylating agents.[11]

-

Location: Store in a locked-up area accessible only to authorized personnel, away from incompatible materials.[5]

Safe Handling Procedures

-

Ventilation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[10]

-

Spills: In case of a spill, clean it up immediately using appropriate procedures and absorbent materials. Avoid generating dust if the material is in solid form.[8]

Experimental Protocol for Stability Assessment

A self-validating system for assessing the stability of this compound is crucial for quality control. The following protocol outlines a method for quantifying its degradation in the presence of moisture.

Objective: To determine the rate of hydrolytic degradation of this compound.

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a dry, aprotic solvent (e.g., acetonitrile or dioxane).

-

Sample Preparation:

-

Test Sample: In a sealed vial, add a known volume of the stock solution and spike it with a predetermined amount of water.

-

Control Sample: In a separate sealed vial, add the same volume of the stock solution but without adding water.

-

-

Incubation: Store both vials under controlled temperature conditions.

-

Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Analytical Measurement: Analyze the aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow for the quantification of the remaining this compound and the appearance of its hydrolysis product, N-hydroxymethyl piperidine.

-

Data Analysis: Plot the concentration of this compound as a function of time for both the test and control samples. The rate of degradation can be determined from the slope of the curve for the test sample.

Visualizing the Degradation Pathway and Workflow

Caption: Hydrolysis degradation pathway of this compound.

Caption: Workflow for the experimental assessment of stability.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is critically dependent on the exclusion of moisture and storage at cool temperatures, away from incompatible materials. By understanding its inherent reactivity and implementing the rigorous storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible results in their synthetic endeavors.

References

- Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98% - Cole-Parmer. (URL: )

- SAFETY D

- 2-Chloro-5-(chloromethyl)pyridine - Apollo Scientific. (URL: )

- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: )

- 3-(Chloromethyl)pyridine hydrochloride - Apollo Scientific. (URL: )

- SAFETY D

- Under what conditions does piperidine decompose? - Blog - Biosynce. (URL: )

- 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride)

- 4-Chloromethyl-piperidine SDS, 58013-32-4 Safety D

- Piperidine - SAFETY D

- 4-(chloromethyl)

- 4-(Chloromethyl)piperidine | C6H12ClN | CID 429238 - PubChem. (URL: )

- Effects of a haloalkylamine on responses to and disposition of symp

- Hidden ionicity in N-(chloromethyl)

- This compound | 16158-88-6 - ChemicalBook. (URL: )

Sources

- 1. 4-(Chloromethyl)piperidine | C6H12ClN | CID 429238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16158-88-6 [chemicalbook.com]

- 3. Effects of a haloalkylamine on responses to and disposition of sympathomimetic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. biosynce.com [biosynce.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemos.de [chemos.de]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Deep Dive: Stability and Handling of N-Chloromethyl Piperidine HCl

This technical guide details the stability profile, degradation mechanisms, and handling protocols for N-chloromethyl piperidine hydrochloride (1-(chloromethyl)piperidine HCl). It is designed for pharmaceutical scientists requiring actionable strategies to mitigate hygroscopicity-induced degradation.

Executive Summary

This compound hydrochloride is a specialized electrophilic intermediate used in the synthesis of pharmaceutical agents. While the hydrochloride salt form is engineered to suppress the high reactivity of the free

Moisture uptake in this compound is not merely a physical phase change (deliquescence) but a chemical trigger . Absorbed water facilitates lattice mobility and deprotonation, leading to rapid hydrolysis into piperidine, formaldehyde, and hydrochloric acid. This guide outlines the mechanistic basis of this instability and provides a self-validating framework for its handling, storage, and analysis.

Part 1: The Chemical Imperative

To control the stability of this compound HCl, one must understand the "Hidden Ionicity" and the role of the nitrogen lone pair.

The Stabilization Paradox

In its dry crystalline form, the hydrochloride salt protonates the piperidine nitrogen (

-

Mechanism: The formation of the reactive iminium ion (which triggers degradation) requires the nitrogen lone pair to push electron density toward the

-carbon, expelling the chloride. -

The Trap: Protonation (

-H) locks this lone pair. However, the chloride anion (

The Cascade of Degradation

When the salt absorbs atmospheric moisture, the crystal lattice dissolves. Water acts as a solvent and a weak base, establishing an equilibrium that exposes the free amine.

The Degradation Pathway:

-

Solvation: Water solvates the ionic lattice (

). -

Equilibrium Deprotonation: Trace free amine is generated (

). -

Iminium Formation: The nitrogen lone pair expels the

-chlorine (Rate Limiting Step). -

Hydrolysis: Water attacks the iminium ion, forming N-hydroxymethyl piperidine.

-

Collapse: The hemiaminal collapses into Piperidine HCl and Formaldehyde.

Mechanistic Visualization

The following diagram illustrates the moisture-induced degradation pathway.

Figure 1: The moisture-triggered degradation cascade of this compound HCl, highlighting the transition from stable salt to hydrolyzed byproducts.

Part 2: Quantifying the Threat (Analytical Strategy)

Standard analytical workflows often fail with this compound because the analysis itself (e.g., dissolving in wet solvents) triggers the degradation one attempts to measure.

The Karl Fischer (KF) Trap

Do not use standard volumetric Karl Fischer titration.

-

Reasoning: The methanol usually present in KF reagents can react with the

-chloroamine to form methoxymethyl piperidine (solvolysis), liberating HCl and altering the pH, which drifts the endpoint. -

Alternative: Use Coulometric KF with a ketone-based solvent (to suppress alcoholysis) or an oven-based KF method where only moisture vapor is transferred to the cell.

Purity Determination via Potentiometric Titration

To assess the extent of hydrolysis, quantify the chloride species.

-

Intact Molecule: Covalently bonded chlorine (requires hydrolysis to release).

-

Degraded Molecule: Ionic chloride (free

from the HCl salt). -

Method: Potentiometric titration with Silver Nitrate (

) in an anhydrous medium (e.g., glacial acetic acid/acetic anhydride). This differentiates the ionic chloride of the salt from the covalent chlorine of the alkylating group.

| Parameter | Standard Method | Recommended Method for this compound |

| Water Content | Volumetric KF (Methanol) | Coulometric KF (Oven Method) or Anhydrous Acetonitrile solvent |

| Assay | HPLC (Reverse Phase) | NMR (Proton) in |

| Impurity ID | LC-MS (Aqueous mobile phase) | GC-MS (Derivatized) or Direct Injection (Avoid water) |

Part 3: Mitigation & Handling Protocols

Handling this compound requires a "Dry Chain" philosophy. The goal is to prevent the initial solvation event.

Storage Architecture

-

Primary Container: Amber glass with a Teflon-lined screw cap.

-

Secondary Barrier: Heat-sealed aluminized Mylar bag with active desiccant sachets (Molecular Sieve 4Å).

-

Temperature: Store at

. Cold reduces the kinetic energy available for the lattice-to-solution transition and slows the hydrolysis rate if trace moisture is present.

Operational Workflow (The "Dry Bag" Protocol)

This protocol ensures the material is never exposed to ambient humidity (>10% RH).

Figure 2: Operational workflow for handling hygroscopic electrophiles. Warming to room temperature (RT) before opening is critical to prevent condensation.

Protocol: Safe Aliquoting

-

Thermal Equilibration: Remove the container from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30–60 mins). Why? Opening a cold bottle attracts immediate condensation from ambient air.

-

Inert Atmosphere: Perform all weighing in a glove box (

ppm -

Solvent Choice: If preparing a stock solution, use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) . Avoid protic solvents (Methanol, Ethanol) which will react with the material.

Part 4: Synthesis & Processing Context

In drug development, this compound is often generated in situ to avoid isolation challenges.

In Situ Generation Strategy

Instead of isolating the hygroscopic salt, generate it via the reaction of piperidine, paraformaldehyde, and thionyl chloride (or TMSCl), then react it immediately with the target nucleophile.

-

Benefit: Eliminates the storage stability risk.

-

Risk: Requires precise stoichiometry to prevent side reactions with the subsequent nucleophile.

Waste Disposal

Hydrolyzed material releases formaldehyde (a carcinogen) and piperidine.

-

Quenching: Treat waste streams with aqueous Ammonium Hydroxide (

). This converts formaldehyde into Hexamethylenetetramine (Urotropine), which is safer, and neutralizes the acid.

References

- Böhme, H., & Viehe, H. G. (1976). Iminium Salts in Organic Chemistry. Advances in Organic Chemistry: Methods and Results. Wiley-Interscience. (Foundational text on the reactivity of -haloamines and iminium ions).

-

USP <1112>. Application of Water Activity Determination to Nonsterile Pharmaceutical Products. United States Pharmacopeia. (Guideline on hygroscopicity and hydrolytic degradation). Link

-

Brewster, J. H., & Eliel, E. L. (1953). Carbon-Carbon Alkylations with Amines and Ammonium Salts. Organic Reactions, 7, 99. (Mechanisms of Mannich base alkylations and reversals). Link

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for handling hygroscopic intermediates and in situ generation strategies). Link

-

ChemicalBook. (2024). This compound Product Properties and Safety. (Verification of CAS 16158-88-6 and physical data). Link

Precision Architectures: Bifunctional Reagents in Complex Molecule Synthesis and Chemical Biology

Introduction: The Shift to Architectural Control

In modern drug discovery, the era of "flat" small molecules is rapidly evolving into an age of complex, three-dimensional architectures. Bifunctional reagents—molecules possessing two reactive termini separated by a spacer—are the linchpins of this transition. They are no longer simple crosslinkers; they are architectural tools used to engineer proximity, induce conformational rigidity, and modulate pharmacokinetics in modalities ranging from Antibody-Drug Conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs) and stapled peptides.

This guide moves beyond basic coupling chemistry to explore the strategic application of bifunctional reagents. We will examine how linker composition dictates ternary complex cooperativity in degraders, how cleavage triggers in ADCs define the therapeutic window, and how stapling reagents can lock peptides into bioactive helices.

The Strategic Landscape: Classification & Reactivity

Bifunctional reagents are categorized not just by symmetry (homo- vs. heterobifunctional) but by their reactivity orthogonality . Success depends on matching the kinetics of the reagent's electrophiles with the nucleophilic landscape of the target molecule.

Homobifunctional vs. Heterobifunctional

-

Homobifunctional Reagents: (e.g., Glutaraldehyde, Bis-maleimido-hexane). Used primarily for "shotgun" crosslinking, stabilizing protein quaternary structures, or capturing transient interactions.

-

Heterobifunctional Reagents: (e.g., SMCC, SPDP). The workhorses of directed conjugation. They possess two distinct reactive groups (e.g., NHS ester for amines and Maleimide for sulfhydryls), allowing for controlled, multi-step synthesis without polymerization.

The "Spacer" is a Functional Element

The spacer arm is often treated passively, but it is a critical determinant of function:

-

Hydrophobicity: Alkyl chains increase lipophilicity but may induce aggregation.

-

Solubility: PEG chains enhance aqueous solubility and reduce immunogenicity (the "stealth" effect).

-

Rigidity: Piperazine or alkyne-based linkers restrict conformational freedom, crucial for entropic pre-organization in PROTACs.

Bioconjugation & Linker Technologies: ADCs and PROTACs

PROTACs: Engineering Proximity

In PROTAC design, the bifunctional linker is not merely a bridge; it is a thermodynamic modulator. The linker length and composition determine the stability of the Ternary Complex (Target-PROTAC-E3 Ligase) . A linker that is too short causes steric clash; one that is too long results in entropic penalty.

Visualization: PROTAC Ternary Complex Logic

The following diagram illustrates the cooperative binding required for efficient ubiquitination.

Figure 1: The logic of PROTAC-mediated degradation. The bifunctional reagent must facilitate a stable ternary complex to trigger the ubiquitin-proteasome system.[1][]

ADCs: The Cleavage Trigger

For ADCs, the bifunctional reagent connects the antibody to the cytotoxic payload. The critical decision is the release mechanism.

Table 1: Comparative Performance of ADC Linker Technologies

| Linker Class | Mechanism | Release Trigger | Stability (Plasma) | Bystander Effect | Example Drug |

| Hydrazone | Acid-labile | Lysosomal pH (4.5-5.0) | Moderate | High | Mylotarg |

| Disulfide | Reducible | Cytosolic Glutathione | Low/Moderate | High | - |

| Peptide (Val-Cit) | Enzymatic | Cathepsin B | High | Moderate | Adcetris |

| Thioether (MCC) | Non-cleavable | Lysosomal degradation of Ab | Very High | Low | Kadcyla |

Data synthesized from Benchchem [1] and BOC Sciences [2].

Macrocyclization: Peptide Stapling[3][4][5][6][7]

Peptide stapling uses bifunctional reagents to lock peptides into an

Cysteine Stapling Chemistry

Cysteine is the preferred handle due to its high nucleophilicity and low natural abundance.

-

Perfluoroaromatics: React via Nucleophilic Aromatic Substitution (

). Rigid and promotes helicity. -

Divinyl Sulfone: A "double Michael acceptor" that creates a flexible thioether bridge.

-

Organometallic Reagents: Palladium-based reagents can crosslink cysteines under mild conditions.[3][4]

Visualization: Cysteine Stapling Workflow

Figure 2: Step-by-step workflow for cysteine-based peptide stapling, highlighting critical control points like reduction and pH buffering.

Technical Deep Dive: Experimental Protocols

Protocol A: Synthesis of a PROTAC Linker via Click Chemistry

Target: Linking a VHL Ligand (Anchor) to a Warhead using a PEG-Azide/Alkyne system.

Rationale: Click chemistry (CuAAC) is chosen for its high yield and orthogonality to other functional groups found in complex warheads.

Reagents:

-

Alkyne-functionalized Warhead (1.0 eq)

-

Azide-functionalized VHL Ligand (1.0 eq)

-

CuSO4·5H2O (0.1 eq)

-

Sodium Ascorbate (0.5 eq)

-

Solvent: t-BuOH/H2O (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve the Alkyne-Warhead and Azide-Anchor in degassed t-BuOH/H2O (1:1) to a final concentration of 0.1 M.

-

Expert Insight: Degassing is critical. Oxygen oxidizes Cu(I) to inactive Cu(II), stalling the reaction.

-

-

Catalyst Preparation: Prepare a fresh stock of Sodium Ascorbate (1 M in water) and CuSO4 (0.1 M in water).

-

Initiation: Add CuSO4 solution followed immediately by Sodium Ascorbate to the reaction mixture. The solution may turn slightly yellow (formation of Cu(I)).

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the disappearance of starting materials.

-

Quenching & Purification: Dilute with water and extract with Ethyl Acetate. If the product is water-soluble, use direct preparative HPLC.

-

Self-Validating Step: The product mass should correspond to

. No byproducts should be observed if stoichiometry is 1:1.

-

Protocol B: Perfluoroaryl Peptide Stapling

Target: Macrocyclization of a peptide containing two Cysteine residues at positions i and i+4.

Rationale: Perfluoroaryl reagents react specifically with thiols via

Reagents:

-

Peptide (containing 2 x Cys): 1 mM in TRIS buffer

-

Decafluorobiphenyl (Linker): 5–10 eq

-

TCEP (Tris(2-carboxyethyl)phosphine): 2 eq

-

Solvent: TRIS Buffer (50 mM, pH 8.0) / DMF (3:1 ratio to solubilize linker)

Step-by-Step Methodology:

-

Reduction: Dissolve peptide in TRIS buffer. Add TCEP (2 eq) and incubate for 30 mins to reduce any disulfide bonds.

-

Critical Check: Ensure pH remains ~8.0 after TCEP addition (TCEP is acidic).

-

-

Linker Addition: Dissolve Decafluorobiphenyl in DMF. Add to the peptide solution dropwise. Final DMF concentration should not exceed 25% to prevent peptide precipitation.

-

Reaction: Agitate at RT for 2–4 hours.

-

Validation: Analyze by LC-MS.

-

Mass Shift: The product mass will be

(loss of 2 fluorine atoms and 2 protons).

-

-

Purification: Quench with 0.1% TFA and purify via C18 Reverse-Phase HPLC.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Precipitation | Linker hydrophobicity | Increase organic co-solvent (DMF/DMSO) up to 30%; Switch to PEGylated linkers. |

| Incomplete Reaction | Oxidized thiols (Disulfides) | Increase TCEP to 5 eq; Ensure buffer is degassed to prevent re-oxidation. |

| Hydrolysis of Linker | pH too high / Labile ester | Lower pH to 7.0–7.5; Use NHS-carbonate or carbamate chemistry instead of esters. |

| Aggregation | "Greasy" linker | Incorporate charged residues (e.g., Arg/Glu) near the conjugation site or use sulfonate-functionalized linkers. |

References

-

Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[] Retrieved from [Link]

-

Huang, H. M., et al. (2021).[4][5] Bifunctional reagents in organic synthesis.[5][6][7][8] Nature Reviews Chemistry.[5][9] Retrieved from [Link]

-

Pentelute, B. L., et al. (2016). Perfluoroaryl-Cysteine SNAr Chemistry for Peptide Stapling. Nature Chemistry. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 3. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bifunctional reagents in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Strategic N-Alkylation of Primary Amines Utilizing N-Chloromethyl Piperidine

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the N-alkylation of primary amines using N-chloromethyl piperidine. The piperidine moiety is a privileged scaffold in modern drug discovery, and its strategic installation is a critical step in the synthesis of numerous pharmaceutical agents.[1][2] This document elucidates the underlying reaction mechanism, offers a robust, step-by-step protocol for mono-alkylation, presents a troubleshooting guide for common experimental challenges, and mandates strict adherence to safety procedures. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Scientific Principles and Mechanistic Insights

The reaction between a primary amine and this compound is a classic nucleophilic substitution, specifically categorized as an SN2 reaction. The primary amine serves as the nucleophile, attacking the electrophilic methylene carbon of this compound, while the chloride ion acts as the leaving group.

The Electrophile: The Enhanced Reactivity of this compound

This compound is not a simple alkyl chloride. It belongs to the class of α-chloroamines and exhibits significantly enhanced reactivity. This is attributed to the participation of the non-bonding electron pair on the adjacent nitrogen atom. This orbital overlap stabilizes the transition state by delocalizing the developing positive charge, effectively lowering the activation energy of the reaction. This phenomenon, often referred to as the anomeric effect, facilitates the displacement of the chloride leaving group.[3] The reaction is believed to proceed through, or be significantly stabilized by, a transient N-methylene-piperidinium ion intermediate, which is highly electrophilic.

Sources

multi-step synthesis involving N-chloromethyl piperidine

Application Note: Strategic Utilization of -Chloromethyl Piperidine in Multi-Step Synthesis

Part 1: Executive Summary & Scope

Target Molecule:

Technical Context:

Standard aqueous Mannich reactions (Amine + HCHO + HCl) often fail with acid-sensitive substrates or weak nucleophiles. The use of pre-formed or in situ generated

-

Step 1: Synthesis of the stable precursor

-(methoxymethyl)piperidine. -

Step 2: Chlorination to generate reactive

-chloromethyl piperidine. -

Step 3: Nucleophilic coupling (Case Study: Indole functionalization).

⚠️ Critical Safety & Handling (E-E-A-T)

-

Carcinogenicity:

-Haloamines are potential alkylating agents and suspected carcinogens. All operations must occur in a fume hood. -

Hydrolysis Hazard:

-Chloromethyl piperidine hydrolyzes rapidly in moist air to release HCl and formaldehyde. Store under inert gas (Ar/N -

Disambiguation: Do not confuse with 4-(chloromethyl)piperidine (a stable alkyl halide used for different purposes). This guide concerns the reactive

-substituted species.

Part 2: Reaction Mechanism & Pathway

The synthesis relies on the "Böhme" strategy, where an

Figure 1: Mechanistic pathway from stable precursors to the active electrophile and final Mannich base.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of -(Methoxymethyl)piperidine (Precursor)

Rationale: Direct chloromethylation of piperidine with HCHO/SOCl

Materials:

-

Piperidine (Reagent Grade)

-

Paraformaldehyde (PFA)

-

Methanol (Anhydrous)

-

Potassium Carbonate (K

CO

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube.

-

Mixing: Charge flask with Paraformaldehyde (33 g, 1.1 mol eq) and Methanol (150 mL). Add Piperidine (85 g, 1.0 mol) dropwise over 20 minutes. Note: Exothermic reaction.[2]

-

Reflux: Heat the mixture to reflux for 2 hours until the solution becomes clear (depolymerization of PFA).

-

Drying: Cool to room temperature. Add solid K

CO -

Isolation: Filter off the solid. Perform fractional distillation on the filtrate.

-

Product: Collect the fraction boiling at ~140°C .

Step 2 & 3: Generation of -Chloromethyl Piperidine & Nucleophilic Coupling

Rationale: The cleavage of the methoxymethyl ether with Acetyl Chloride (AcCl) generates the

Case Study: Synthesis of 3-(piperidin-1-ylmethyl)-1H-indole (Gramine Analogue).

Materials:

- -(Methoxymethyl)piperidine (from Step 1)

-

Acetyl Chloride (AcCl) - Freshly Distilled

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Protocol:

-

Activation (Generation of Electrophile):

-

In a flame-dried Schlenk flask under Nitrogen, dissolve

-(methoxymethyl)piperidine (1.29 g, 10 mmol) in anhydrous DCM (20 mL). -

Cool to 0°C in an ice bath.

-

Add Acetyl Chloride (0.78 g, 10 mmol) dropwise via syringe.

-

Observation: The solution may warm slightly. Stir at 0°C for 30 minutes. The active species,

-chloromethyl piperidine , is now formed quantitatively. -

Checkpoint: Do not isolate. Proceed immediately to prevent degradation.

-

-

Coupling (Mannich Reaction):

-

Prepare a solution of Indole (1.17 g, 10 mmol) in DCM (10 mL).

-

Add the Indole solution dropwise to the cold

-chloromethyl piperidine solution. -

Allow the mixture to warm to Room Temperature (RT) and stir for 3-6 hours.

-

Monitoring: Monitor by TLC (Silica, 10% MeOH/DCM). The

-chloromethyl species is not visible, but the disappearance of Indole and appearance of a polar spot indicates progress.

-

-

Workup & Purification:

-

Quench: Pour the reaction mixture into cold 1M NaOH (50 mL) to neutralize HCl formed during the substitution.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Drying: Dry combined organics over Na

SO -

Crystallization: Recrystallize the residue from Acetone/Hexane or Ethanol.

-

Target Product: 3-(piperidin-1-ylmethyl)-1H-indole.

-

Expected Yield: 75-85%.

-

Part 4: Data Summary & Optimization

Comparison of Generation Methods

The choice of chlorinating agent affects the purity and "atom economy" of the reaction.

| Method | Reagents | Byproducts | Suitability |

| Ether Cleavage (Recommended) | Methyl Acetate | High. Neutral byproduct, clean reaction. | |

| Direct Chlorination | Piperidine + HCHO + SOCl | SO | Medium. Acidic byproducts can degrade sensitive nucleophiles. |

| TMSCl Promotion | Piperidine + (CH | TMS-OH / TMS | High. Excellent for "One-Pot" procedures; avoids isolating intermediates. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of | Ensure all solvents are anhydrous . Use a drying tube or inert atmosphere.[9] |

| Polymerization | Reaction temperature too high. | Keep the generation step at 0°C or lower (-20°C). |

| No Reaction | Nucleophile is too electron-poor. | Add a Lewis Acid catalyst (e.g., ZnCl |

| Product is an Oil | Impurities or solvent retention. | Convert the amine product to its Hydrochloride salt (treat with HCl/Ether) for easier crystallization. |

Part 5: References

-

Böhme, H., & Hartke, K. (1963). Organic Syntheses using

-Haloamines. Chemische Berichte. (Foundational work on -

Heaney, H., et al. (1998). Mannich reactions of organometallic reagents and electron-rich aromatic compounds using N-chloromethyl derivatives. Tetrahedron, 54(33), 9875-9894.

-

Rochin, C., et al. (1986). New synthesis of Mannich bases using N-(chloromethyl)amines. Synthesis, 1986(3), 228-229. (Protocol for AcCl cleavage of methoxymethyl ethers).

-

Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070.

-

BenchChem. (2025).[2] Safety Data Sheet: N-Chloromethyl Piperidine. (For safety and physical property verification).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 4. ppor.az [ppor.az]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|CAS 16158-88-6|RUO [benchchem.com]

- 7. The aminomethylation of electron-rich aromatics with an N-silyl-N,O-acetal catalyzed by a metal triflate-TMSCl system: facile synthesis of aromatic primary amines, 1-aryl-trichloroethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Work-up and Handling of N-Chloromethyl Piperidine

Abstract & Critical Safety Context

This application note details the synthesis and specific work-up procedures for 1-(chloromethyl)piperidine (also known as N-chloromethyl piperidine; CAS 16158-88-6).

CRITICAL DISTINCTION: Researchers must distinguish this compound from its isomers and analogs:

-

Target: this compound (Highly reactive

-chloroamine; Mannich reagent). -

NOT: 4-(Chloromethyl)piperidine (Stable C-substituted building block).

-

NOT: 1-(2-Chloroethyl)piperidine (Nitrogen mustard; vesicant).

Stability Warning: this compound is an

Safety Hazard: This compound is a potent alkylating agent and a suspected carcinogen. It must be handled in a fume hood with full PPE (double nitrile gloves, face shield).

Chemical Mechanism & Instability

To understand the work-up constraints, one must understand the equilibrium. The compound exists in equilibrium with its iminium salt form, rendering it highly electrophilic.

Figure 1: Reaction pathway showing the critical sensitivity to moisture (red lines).

Experimental Protocols

Due to the instability of the free base, two protocols are provided: Isolation of the Hydrochloride Salt (for storage/crystallography) and In Situ Generation (recommended for subsequent Mannich reactions).

Protocol A: Synthesis and Isolation of 1-(Chloromethyl)piperidine HCl

Objective: Isolate the solid salt under strictly anhydrous conditions. Reagents:

-

Piperidine (freshly distilled from KOH)

-

Paraformaldehyde (dry powder)

-

Thionyl Chloride (

) or Trimethylsilyl chloride (TMSCl) -

Solvent: Dichloromethane (DCM), anhydrous.

| Step | Action | Critical Technical Note |

| 1 | Suspension | Suspend Paraformaldehyde (1.0 equiv) in anhydrous DCM (5 mL/mmol) in a flame-dried Schlenk flask under |

| 2 | Addition 1 | Add Piperidine (1.0 equiv) dropwise at 0°C. Stir until paraformaldehyde dissolves (formation of N-hydroxymethyl intermediate). |

| 3 | Chlorination | Cool to -10°C. Add |

| 4 | Reaction | Allow to warm to Room Temp (RT). Stir for 2 hours. The solution usually turns clear or pale yellow. |

| 5 | Precipitation | Do NOT wash with water. Concentrate the solution to ~20% volume under vacuum. Add anhydrous Diethyl Ether or Hexane (3x volume) to precipitate the salt. |

| 6 | Filtration | Filter under inert atmosphere (Schlenk frit) or rapidly in a glovebox. |

| 7 | Drying | Dry under high vacuum for 4 hours. Store at -20°C under Argon. |

Protocol B: In Situ Generation (Recommended)

Objective: Generate the reagent for immediate reaction with a nucleophile (e.g., ketone, phenol).

-

Follow Steps 1-4 from Protocol A.

-

Evaporation: Remove excess

and DCM under reduced pressure (co-evaporate with anhydrous toluene twice if necessary to ensure removal of acidic volatiles). -

Redissolution: Redissolve the crude residue immediately in the target solvent (e.g., anhydrous Acetonitrile or DMF).

-

Application: Add the nucleophile directly to this solution.

Work-up Decision Tree

The following flowchart guides the decision-making process to avoid decomposition.

Figure 2: Decision tree for handling the moisture-sensitive intermediate.

Analytical Validation (QC)

Since standard LC-MS using aqueous mobile phases will degrade the compound, use NMR in anhydrous deuterated solvents.

| Method | Parameter | Expected Result (in |

| 1H NMR | Singlet, typically | |

| 1H NMR | Piperidine Ring | Multiplets at 1.8 - 3.5 ppm. |

| Solubility | Water | Decomposes immediately (exothermic). |

| Solubility | DCM/Chloroform | Soluble. |

Troubleshooting & FAQ

Q: The product turned into a sticky oil instead of a solid.

-

Cause: Presence of residual solvent or slight hydrolysis (piperidine HCl is hygroscopic).

-

Fix: Triturate (grind) the oil with anhydrous diethyl ether under nitrogen. If it remains oily, use the In Situ protocol immediately.

Q: Can I use aqueous work-up (bicarb wash) to remove acid?

-

NO. Aqueous bicarbonate will instantly hydrolyze the N-chloromethyl group. You must remove acid by evaporation (azeotrope with toluene) or by precipitating the product from the acidic solution.

Q: I see a peak at 9.6 ppm in NMR.

-

Diagnosis: This is likely Formaldehyde (hydrolysis product). Your solvent was wet, or the tube was not sealed properly.

References

-

Böhme, H., & Hartke, K. (1963). Alpha-Haloamines. Chemische Berichte. (Foundational work on the synthesis and stability of

-chloroamines). -

Global Product Strategy Safety Summary. (2014). Piperidine and derivatives handling. (General safety protocols for piperidine alkylating agents).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2723721, Piperidine hydrochloride. (Reference for hydrolysis byproducts).

Sources

Troubleshooting & Optimization

preventing hydrolysis of N-chloromethyl piperidine in reactions.

Executive Summary & Core Mechanism

The Core Problem:

Users frequently report "decomposition," "loss of activity," or "formaldehyde smell" when using N-chloromethyl piperidine.[1] This is not simple degradation; it is a rapid, chemically driven hydrolysis inherent to

Unlike standard alkyl halides, the nitrogen atom in this compound possesses a lone pair that can donate electron density to the adjacent carbon.[1] This facilitates the expulsion of the chloride leaving group, generating a highly reactive iminium ion intermediate.[1]

The Hydrolysis Pathway

If any moisture is present, water intercepts this iminium ion immediately. The resulting hemiaminal is unstable and collapses into piperidine and formaldehyde.

Figure 1: The mechanism of hydrolysis driven by the iminium resonance stabilization.[1] Note that the first step (ionization) occurs spontaneously in polar solvents, making the species extremely sensitive to nucleophiles like water.[1]

Troubleshooting Guide: Stability & Storage

Symptom: The white solid has turned into a sticky paste or liquid.

Diagnosis: Hygroscopic Failure. The commercially available form is 1-(chloromethyl)piperidine hydrochloride .[1] The free base is an oil and is too unstable for long-term storage.[1] The HCl salt is stable but extremely hygroscopic. Once it absorbs water, the localized acidity and moisture trigger the hydrolysis cascade described above.[1]

Corrective Protocol:

-

Desiccation: Store the HCl salt in a desiccator over

or activated molecular sieves. -

Temperature: Store at -20°C. Cold temperatures slow the ionization equilibrium.[1]

-

Atmosphere: Always handle under Argon or Nitrogen. Do not weigh out on an open bench on humid days.

Symptom: Reaction yield is near zero; recovered starting material is piperidine.

Diagnosis: Solvent-Mediated Solvolysis.[1] You likely used a "dry" solvent that wasn't dry enough, or a protic solvent (methanol, ethanol).

Corrective Protocol:

-

Forbidden Solvents: Alcohols (MeOH, EtOH), water, wet DMF/DMSO.[1] (Alcohols will react to form N-alkoxymethyl piperidines).[1]

-

Required Solvents: Anhydrous DCM, THF, or Diethyl Ether.[1]

-

Drying Standard: Solvents must be distilled over CaH

or passed through an activated alumina column. Simple drying over Na

Experimental Protocols

Protocol A: Generating the Free Base (If absolutely necessary)

Warning: The free base is thermally unstable. Generate it immediately before use.

-

Suspend the hydrochloride salt in anhydrous diethyl ether (0.1 M concentration) under Argon.

-

Cool the mixture to 0°C.

-

Add 1.05 equivalents of a non-nucleophilic base (e.g., Sodium hydride or Potassium tert-butoxide). Avoid aqueous NaOH/NaHCO

washes—these will destroy the reagent.[1] -

Filter the inorganic salts rapidly under inert atmosphere.

-

Use the filtrate immediately. Do not concentrate to dryness; the neat oil can polymerize or decompose violently.[1]

Protocol B: The "In-Situ" Strategy (Recommended)

Instead of isolating the sensitive N-chloromethyl species, generate the reactive iminium species directly in the reaction vessel.[1] This is the "Böhme" method and is far more robust.

Reagents: Piperidine, Paraformaldehyde, Thionyl Chloride (or TMS-Cl).[1]

-

Dissolve piperidine (1.0 equiv) and paraformaldehyde (1.0 equiv) in anhydrous DCM.

-

Add Thionyl Chloride (1.0 equiv) dropwise at 0°C.

-

Stir for 30 minutes to form the this compound in situ.

-

Add your nucleophile (e.g., enol ether, electron-rich aromatic) directly to this solution.[1]

Decision Matrix: Selecting the Right Workflow

Use this logic flow to determine the safest method for your specific synthesis.

Figure 2: Workflow selection guide. Method A is preferred for 90% of applications due to higher stability.

Frequently Asked Questions (FAQs)

Q: Can I check the purity of this compound via LC-MS? A: No. Standard LC-MS uses aqueous mobile phases (water/acetonitrile).[1] The compound will hydrolyze on the column, and you will only see the mass for piperidine or the hemiaminal.[1]

-

Alternative: Use NMR in strictly anhydrous CDCl

or C

Q: Why does the reaction turn pink/red? A: This is often a sign of polymerization or oxidation of the piperidine ring initiated by trace free radicals or excessive heat. Ensure your reaction is kept below room temperature until the alkylation step is complete and exclude light if possible.

Q: Can I use triethylamine (TEA) to neutralize the HCl salt?

A: It is risky. TEA can act as a nucleophile towards the highly reactive N-chloromethyl species, forming a quaternary ammonium salt (this compound + TEA

References

-

Böhme, H., & Viehe, H. G. (1976). Iminium Salts in Organic Chemistry. Wiley-Interscience.[1] (The foundational text on

-haloamine chemistry and the iminium equilibrium). -

Juaristi, E. (1989). "Anomeric Effect in Saturated Heterocycles". Accounts of Chemical Research. Link (Explains the electronic stabilization of the axial chloride).

-

Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Provides standard protocols for Mannich-type reactions using in-situ generated iminium salts).[1]

-

Fisher Scientific. (2025). Safety Data Sheet: 1-(Chloromethyl)piperidine Hydrochloride. Link (Safety and handling data).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General mechanism of Mannich reactions and iminium ion hydrolysis).

Sources

Technical Support Center: Identification and Troubleshooting of Byproducts in N-chloromethyl piperidine Reactions

Welcome to the technical support center for navigating the complexities of reactions involving N-chloromethyl piperidine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, understand, and mitigate the formation of common byproducts. By leveraging a deep understanding of reaction mechanisms and field-proven insights, this resource aims to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and concerns encountered during reactions with this compound.

Q1: What are the most common byproducts I should expect when using this compound?

A1: The primary byproducts typically arise from three main pathways: over-alkylation, elimination, and hydrolysis. Over-alkylation results in the formation of a quaternary ammonium salt where a second molecule of this compound reacts with the product.[1] Elimination reactions, often promoted by strong bases or elevated temperatures, can also occur.[1] Additionally, the chloromethyl group is susceptible to hydrolysis, especially in the presence of water, leading to the formation of the corresponding hydroxymethyl piperidine derivative.[1]

Q2: My TLC plate shows multiple unexpected spots after the reaction. What could they be?

A2: Beyond your desired product and any unreacted starting materials, these additional spots are likely the common byproducts. The most probable culprits are the quaternary ammonium salt from over-alkylation, byproducts from elimination reactions, and the hydrolyzed product, 4-(hydroxymethyl)piperidine.[1] If the nucleophile you are using has multiple reactive sites, you might also be observing a mixture of regioisomers.

Q3: I'm experiencing a consistently low yield in my N-alkylation reaction. What are the likely causes?

A3: Low yields can be attributed to several factors. Insufficiently basic conditions may not effectively neutralize the hydrochloride salt if you are starting from that form, thus impeding the nucleophilicity of the piperidine nitrogen.[1] Poor solubility of your reactants in the chosen solvent can also hinder the reaction rate. Steric hindrance on your nucleophile can slow down the reaction significantly.[1] Furthermore, the side reactions mentioned in Q1, such as over-alkylation and elimination, directly consume your starting materials and reduce the yield of the desired product.[1]

Q4: How can I minimize the formation of the quaternary ammonium salt?

A4: To suppress the formation of the quaternary ammonium salt, a common strategy is the slow, controlled addition of the this compound to the reaction mixture.[2] This maintains a low concentration of the alkylating agent, favoring the desired mono-alkylation over the subsequent di-alkylation. Using a precise 1:1 stoichiometry of your nucleophile to this compound is also critical.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting common issues in your reactions.

Problem 1: Predominance of Over-Alkylation Product (Quaternary Ammonium Salt)

Causality: The nitrogen on the desired product is still nucleophilic and can react with another equivalent of the electrophilic this compound. This is especially prevalent if there is a localized high concentration of the alkylating agent.

Troubleshooting Steps:

-

Controlled Addition: As a first-line solution, add the this compound solution dropwise to the reaction mixture containing your nucleophile. A syringe pump can provide excellent control for this.

-

Stoichiometry Check: Carefully re-evaluate the stoichiometry of your reactants. Ensure you are not using an excess of this compound.

-

Temperature Control: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation, which may have a slightly higher activation energy.

-

Solvent Choice: The choice of solvent can influence reaction rates.[2] Experiment with less polar solvents to potentially disfavor the formation of the charged quaternary salt.

Problem 2: Significant Formation of Elimination Byproducts

Causality: Strong bases and/or high temperatures can promote the elimination of HCl from this compound, leading to the formation of an iminium ion intermediate which can then react further or polymerize.

Troubleshooting Steps:

-

Base Selection: If using a strong base, consider switching to a milder, non-nucleophilic base such as potassium carbonate or triethylamine.[2]

-

Temperature Reduction: Avoid high reaction temperatures. If heating is necessary, do so cautiously and monitor the reaction progress closely for the appearance of elimination byproducts.

-

Reaction Time: Minimize the reaction time. Prolonged exposure to basic conditions at elevated temperatures will favor elimination.

Problem 3: Presence of Hydrolysis Product (Hydroxymethyl Piperidine)

Causality: The chloromethyl group is susceptible to nucleophilic attack by water. This can be a significant issue if your solvents are not anhydrous or if the reaction is exposed to atmospheric moisture.

Troubleshooting Steps:

-

Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Reagent Quality: Ensure that your starting materials and reagents are dry.

-

Work-up Procedure: During the aqueous work-up, minimize the contact time and consider using a buffered aqueous solution if pH control is critical.

Byproduct Identification and Characterization

A systematic approach to identifying the byproducts observed in your reaction is crucial for effective troubleshooting.

| Byproduct Type | Common Analytical Signatures |

| Quaternary Ammonium Salt | TLC: Often a very polar spot that may streak. MS: A clear molecular ion peak corresponding to the mass of the di-alkylated product. NMR: Complex spectra, but may show characteristic shifts for the methylene groups adjacent to the quaternary nitrogen. |

| Elimination Byproducts | TLC: Can have varying polarities depending on the specific structure. MS: Look for masses corresponding to the loss of HCl or subsequent reaction products of the iminium ion. NMR: May show signals corresponding to C=N bonds or rearranged structures. |

| Hydrolysis Product | TLC: Typically more polar than the starting material due to the hydroxyl group. MS: A molecular ion peak corresponding to the replacement of Cl with OH. NMR: Appearance of a broad singlet for the -OH proton and a characteristic shift for the -CH2OH group. |

Experimental Protocol: Analytical Methods for Byproduct Identification

A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification.

-

Thin-Layer Chromatography (TLC):

-

Purpose: Rapid, qualitative assessment of the reaction mixture.

-

Procedure:

-

Spot the crude reaction mixture, your starting materials, and the purified product (if available) on a TLC plate.

-

Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

-

Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or iodine).

-

Compare the Rf values of the spots in the reaction mixture to your standards to tentatively identify components.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: Quantitative analysis of the reaction mixture to determine the relative amounts of product and byproducts.

-

Procedure:

-

Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) that provides good separation of all components.

-

Inject a sample of the crude reaction mixture.

-

Integrate the peak areas to determine the percentage of each component.

-

-

-

Mass Spectrometry (MS):

-

Purpose: Determination of the molecular weight of the components in the reaction mixture.

-

Procedure:

-

Analyze the crude reaction mixture using a technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the observed molecular ion peaks with the expected masses of the desired product and potential byproducts.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Structural elucidation of the components.

-

Procedure:

-

If possible, isolate the major byproducts using column chromatography.

-

Acquire ¹H and ¹³C NMR spectra for each isolated compound.

-

Analyze the chemical shifts, coupling constants, and integration to determine the structure.

-

-

Visualizing Reaction Pathways

Understanding the mechanistic pathways is key to controlling the outcome of your reactions.

Caption: Competing reaction pathways in this compound alkylations.

Caption: A systematic workflow for troubleshooting byproduct formation.

References

Sources

Technical Support Center: Anhydrous Reaction Conditions for Moisture-Sensitive N-Alkylation

Welcome to the Technical Support Center dedicated to navigating the complexities of moisture-sensitive N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with achieving high yields and purity in these sensitive transformations. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable troubleshooting strategies and detailed protocols to ensure your reactions are successful.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common issues encountered during moisture-sensitive N-alkylation reactions.

Q1: My N-alkylation reaction is sluggish or failing completely. What are the likely culprits related to anhydrous conditions?

A: Incomplete reactions are frequently traced back to the presence of trace amounts of water. Moisture can interfere in several ways:

-

Deactivation of Strong Bases: Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium bis(trimethylsilyl)amide (NaHMDS) are essential for deprotonating weakly acidic amines. Water will readily react with and quench these bases, rendering them ineffective for the desired deprotonation.

-

Hydrolysis of Alkylating Agents: Many alkylating agents, particularly reactive ones like alkyl halides and triflates, can be hydrolyzed by water. This not only consumes your electrophile but also introduces undesired byproducts.

-

Competing Reactions: The presence of water can promote side reactions, such as the hydrolysis of starting materials or products, leading to a complex reaction mixture and reduced yield of the desired N-alkylated product.

Troubleshooting Steps:

-

Verify Solvent Anhydrousness: Ensure your solvent is rigorously dried. Commercially available anhydrous solvents are a good starting point, but it's best practice to dry them further over a suitable drying agent.[1][2]

-

Check Reagent Purity: Ensure all reagents, including the amine, alkylating agent, and any additives, are anhydrous.

-

Proper Glassware Preparation: Glassware must be thoroughly dried to remove adsorbed water.[1]

-

Maintain an Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.[1][3]

Q2: I'm observing significant byproduct formation, particularly over-alkylation. How can I improve selectivity for mono-alkylation?

A: Over-alkylation, the formation of di- or even tri-alkylated products, is a common challenge because the mono-alkylated product is often more nucleophilic than the starting amine.[4][5] While not strictly an "anhydrous" issue, the strategies to control it are intertwined with careful reaction setup.

Strategies for Promoting Mono-alkylation:

-

Stoichiometry Control: Using a large excess of the amine compared to the alkylating agent can statistically favor mono-alkylation.[4]

-

Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature helps to maintain a low concentration of the electrophile, reducing the chance of a second alkylation event.

-

Choice of Base and Solvent: A less polar solvent can sometimes temper the reactivity of the mono-alkylated intermediate.[4] The choice of base can also influence selectivity.

-

Protecting Groups: For valuable substrates, the most reliable method is to use a mono-protected amine, such as an N-Boc protected amine.[6][7] The protecting group can be removed after the alkylation step.[6][8][9]

Q3: My reaction work-up is messy, and I'm losing my product during extraction. What are some best practices for quenching and purifying moisture-sensitive N-alkylation reactions?

A: A well-planned work-up is crucial for isolating your product in high purity.

Work-up Best Practices:

-

Controlled Quenching: Quench the reaction by slowly adding a saturated aqueous solution of a mild reagent like ammonium chloride (for quenching strong bases) or sodium bicarbonate.[10] Perform this at a low temperature (e.g., 0 °C) to control any exothermic processes.

-

Efficient Extraction: Choose an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the product.

-

Brine Wash: After extraction, wash the combined organic layers with brine (saturated aqueous sodium chloride).[10] This helps to remove the bulk of the dissolved water from the organic phase.[11]

-

Drying the Organic Layer: Thoroughly dry the organic layer over an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.[10][12]

-

Purification: Flash column chromatography is a common method for purifying the crude product to separate it from unreacted starting materials and byproducts.[4][10]

Section 2: Troubleshooting Guide - A Deeper Dive into Specific Problems

This section provides a more detailed, cause-and-effect analysis of common experimental hurdles.

| Problem | Potential Causes | Troubleshooting Solutions & Explanations |

| Low or No Conversion | 1. Inadequate drying of solvent. 2. Insufficiently dried glassware. 3. Poor quality or improperly handled strong base. 4. Weakly nucleophilic amine. | 1. Solvent Purity Check: Test a small aliquot of your solvent with a reactive species (e.g., a small piece of sodium) to check for gas evolution (hydrogen), indicating the presence of water. For a more quantitative measure, Karl Fischer titration is the gold standard.[2] 2. Rigorous Glassware Prep: Oven-dry glassware at >120 °C for at least 4 hours, or flame-dry under vacuum.[1][13] Allow to cool in a desiccator or under a stream of inert gas. 3. Base Handling: Use fresh, unopened containers of strong bases whenever possible. If a bottle has been opened, store it in a desiccator. For highly sensitive reactions, consider titrating the base to determine its exact molarity. 4. Enhancing Nucleophilicity: For weakly nucleophilic amines, a stronger base may be required to achieve full deprotonation.[14][15][16] Alternatively, consider derivatizing the amine to a more nucleophilic species. |

| Inconsistent Yields | 1. Variable moisture levels in reagents or solvents. 2. Inconsistent inert atmosphere. 3. Temperature fluctuations. | 1. Standardize Drying Procedures: Implement a consistent and validated protocol for drying all solvents and reagents. 2. Inert Gas Manifold Check: Ensure your Schlenk line or glovebox is functioning correctly.[1][3][17][18] Check for leaks and ensure a positive pressure of inert gas is maintained throughout the reaction. 3. Precise Temperature Control: Use a reliable oil bath or heating mantle with a temperature controller to maintain a stable reaction temperature.[4] |

| Formation of Unidentified Byproducts | 1. Side reactions with trace water. 2. Decomposition of starting materials or products. 3. Reaction with atmospheric oxygen. | 1. Revisit Anhydrous Techniques: As with low conversion, meticulously re-evaluate all aspects of your anhydrous setup. 2. Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer period.[4] 3. Degassing Solvents: For highly oxygen-sensitive reactions, degas the solvent prior to use.[1] This can be done by the freeze-pump-thaw method or by sparging with an inert gas.[1][19] |

Section 3: Experimental Protocols - Your Step-by-Step Guide to Success

Here we provide detailed, best-practice protocols for essential techniques in anhydrous N-alkylation.

Protocol 1: Preparation of Anhydrous Solvents

Objective: To remove trace water from common organic solvents.

Materials:

-

Solvent to be dried (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Appropriate drying agent (see table below)

-

Oven-dried round-bottom flask with a stir bar

-

Distillation apparatus or solvent purification system

-

Inert gas source (Argon or Nitrogen)

Procedure:

-

Select a Drying Agent: Choose a drying agent that is compatible with your solvent and reaction conditions.[12][20]

| Solvent | Recommended Drying Agents | Notes |

| Tetrahydrofuran (THF) | Sodium/benzophenone, Molecular sieves (3Å or 4Å) | Sodium/benzophenone provides a visual indicator (deep blue/purple) of dryness.[1] Molecular sieves are a safer alternative.[1][2] |

| Dichloromethane (DCM) | Calcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀) | Distill from CaH₂. P₄O₁₀ is a very efficient but highly reactive drying agent.[12][20] |

| Acetonitrile (MeCN) | Calcium hydride (CaH₂), Molecular sieves (3Å or 4Å) | Stir over CaH₂ and distill. |

| N,N-Dimethylformamide (DMF) | Molecular sieves (4Å), Barium oxide (BaO) | Stir over the drying agent for several hours then distill under reduced pressure. |

-

Pre-drying (Optional but Recommended): For solvents with significant water content, pre-dry with a less reactive drying agent like anhydrous sodium sulfate.

-

Definitive Drying: In an oven-dried flask under an inert atmosphere, add the solvent and the chosen drying agent.

-

Stirring/Refluxing: Stir the solvent over the drying agent for several hours at room temperature. For more rigorous drying, reflux the solvent under an inert atmosphere (e.g., THF over sodium/benzophenone).

-

Distillation or Filtration: Distill the dry solvent directly into the reaction flask under an inert atmosphere or filter through a cannula.

-

Storage: Store the anhydrous solvent over activated molecular sieves in a sealed container under an inert atmosphere.

Protocol 2: Setting up a Moisture-Sensitive N-Alkylation Reaction

Objective: To perform an N-alkylation reaction under strictly anhydrous and inert conditions.

Materials:

-

Oven-dried or flame-dried Schlenk flask or round-bottom flask with a rubber septum[19]

-

Magnetic stir bar

-

Syringes and needles

-

Anhydrous solvents and reagents

Procedure:

-

Glassware Preparation: Assemble the dried glassware while hot and immediately place it under a positive pressure of inert gas.

-

Purge and Refill Cycle: Evacuate the flask using the vacuum line of the Schlenk line and then backfill with inert gas. Repeat this cycle at least three times to ensure all air and adsorbed moisture are removed.[1]

-

Addition of Reagents:

-

Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with inert gas or by connecting the flask to the inert gas line of the Schlenk line.[19]

-

Monitoring the Reaction: Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

Section 4: Visualizing the Workflow

A clear understanding of the experimental setup is crucial for success. The following diagrams illustrate the key workflows.

Caption: Workflow for Anhydrous N-Alkylation.

Caption: General Solvent Drying Protocol.

References

-

Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. (n.d.). Retrieved February 12, 2026, from [Link]

-

Air-free technique - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Amine alkylation - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008). Retrieved February 12, 2026, from [Link]

-

Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 12, 2026, from [Link]

-

Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]

-

Protecting group - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Drying Agents - Removing water from organic solvents. (n.d.). Retrieved February 12, 2026, from [Link]

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved February 12, 2026, from [Link]

-

Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - OUCI. (n.d.). Retrieved February 12, 2026, from [Link]

-

Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020). Retrieved February 12, 2026, from [Link]

-

Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021). Retrieved February 12, 2026, from [Link]

-

Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Retrieved February 12, 2026, from [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

-

Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Retrieved February 12, 2026, from [Link]

-

23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021). Retrieved February 12, 2026, from [Link]

- solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.).

-

Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides | Request PDF - ResearchGate. (2025). Retrieved February 12, 2026, from [Link]

-

Problematic N-Alkylation : r/chemistry - Reddit. (2023). Retrieved February 12, 2026, from [Link]

-

Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF - YouTube. (2022). Retrieved February 12, 2026, from [Link]

-

N-alkylation of an almost non nucleophilic substrate : r/Chempros - Reddit. (2025). Retrieved February 12, 2026, from [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024). Retrieved February 12, 2026, from [Link]

-

Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Retrieved February 12, 2026, from [Link]

-

Using drying agents. (n.d.). Retrieved February 12, 2026, from [Link]

-

Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy - ResearchGate. (2025). Retrieved February 12, 2026, from [Link]

-

Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 12, 2026, from [Link]

-

Anhydrous Conditions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2021). Retrieved February 12, 2026, from [Link]

-

N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Retrieved February 12, 2026, from [Link]

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. (2023). Retrieved February 12, 2026, from [Link]

-

Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022). Retrieved February 12, 2026, from [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023). Retrieved February 12, 2026, from [Link]

-

Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]

-

An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv. (n.d.). Retrieved February 12, 2026, from [Link]

-

Analytical Techniques for Chemical Analysis & Testing | Lucideon. (n.d.). Retrieved February 12, 2026, from [Link]

-

N-Alkylation of Amides. A Novel Procedure | The Journal of Organic Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

- 1. Air-free technique - Wikipedia [en.wikipedia.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. ossila.com [ossila.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]

- 13. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

- 17. advion.com [advion.com]

- 18. molan.wdfiles.com [molan.wdfiles.com]

- 19. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 20. Drying solvents and Drying agents [delloyd.50megs.com]

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of N-Alkylated Piperidines

For researchers, scientists, and drug development professionals, the robust characterization of N-alkylated piperidines is a cornerstone of successful research and development. These saturated nitrogen heterocycles are prevalent structural motifs in a vast number of pharmaceuticals and bioactive natural products.[1][2] The nature of the N-alkyl substituent profoundly influences the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. Consequently, a multi-faceted analytical approach is imperative for unambiguous structural elucidation, purity assessment, and stereochemical determination.

This guide provides an in-depth comparison of the primary analytical techniques for the characterization of N-alkylated piperidines. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select the most appropriate analytical strategy for your research objectives.

The Analytical Arsenal: A Comparative Overview

The comprehensive characterization of N-alkylated piperidines necessitates a combination of spectroscopic and chromatographic techniques. Each method offers unique insights into the molecule's identity and purity.

| Analytical Technique | Primary Application | Strengths | Limitations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Isomer Differentiation | Provides detailed information on molecular structure, connectivity, and stereochemistry. | Lower sensitivity compared to mass spectrometry; complex spectra for larger molecules. |

| Mass Spectrometry (MS) | Molecular Weight Determination, Fragmentation Analysis | High sensitivity; provides accurate mass and fragmentation patterns for structural confirmation. | Isomers can be difficult to distinguish without tandem MS; may require derivatization for volatile compounds. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Quantification, Chiral Separation | Versatile for a wide range of compounds; excellent for purity determination and enantiomeric separation. | May require chromophores for UV detection; method development can be time-consuming. |

| Gas Chromatography (GC) | Analysis of Volatile Compounds, Impurity Profiling | High resolution for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. |

| X-Ray Crystallography | Absolute 3D Structure Determination | Provides the definitive three-dimensional structure of a molecule. | Requires a single, high-quality crystal, which can be challenging to obtain. |

Navigating the Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive characterization of N-alkylated piperidines. The following diagram illustrates a typical analytical cascade, starting from initial structural confirmation to detailed purity and stereochemical analysis.

Caption: A typical analytical workflow for the characterization of N-alkylated piperidines.

Deep Dive into Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, including N-alkylated piperidines.[3][4] Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework.